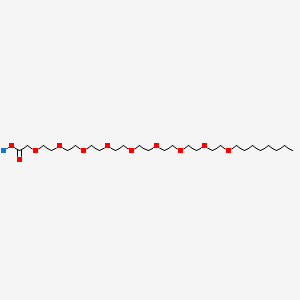
Sodium capryleth-9 carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium capryleth-9 carboxylate is a sodium salt derived from the polyethylene glycol ether of capryl alcohol. It is commonly used as a surfactant in various cosmetic and personal care products due to its excellent emulsifying and cleansing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium capryleth-9 carboxylate is typically synthesized by reacting polyethylene glycol ether of capryl alcohol with sodium hydroxide. The reaction involves the deprotonation of the carboxylate group, which then coordinates with the sodium cation .
Industrial Production Methods: The industrial production of this compound often involves a continuous process where polyethylene glycol ether is directly oxidized and neutralized by sodium hydroxide under the action of a catalyst. This method is preferred as it avoids the formation of unwanted by-products such as sodium chloroacetate and sodium chloride .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various ether derivatives .
Aplicaciones Científicas De Investigación
Sodium capryleth-9 carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its emulsifying properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the formulation of shampoos, soaps, and other personal care products for its cleansing and emulsifying properties
Mecanismo De Acción
The primary mechanism of action of sodium capryleth-9 carboxylate is its ability to reduce surface tension, allowing it to act as an effective surfactant. This property enables it to emulsify oils and disperse particles in aqueous solutions. The compound interacts with the lipid bilayers of cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparación Con Compuestos Similares
- Sodium capryleth-2 carboxylate
- Sodium capryleth-8 carboxylate
- Sodium capryleth-10 carboxylate
Comparison: Sodium capryleth-9 carboxylate is unique due to its specific chain length and the number of ethylene oxide units, which provide it with distinct emulsifying and cleansing properties. Compared to sodium capryleth-2 carboxylate and sodium capryleth-8 carboxylate, it offers better solubility and stability in various formulations .
Propiedades
Número CAS |
126646-15-9 |
|---|---|
Fórmula molecular |
C26H51NaO11 |
Peso molecular |
562.673 |
Nombre IUPAC |
sodium;2-[2-[2-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C26H52O11.Na/c1-2-3-4-5-6-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26(27)28;/h2-25H2,1H3,(H,27,28);/q;+1/p-1 |
Clave InChI |
ACZURWACGCXVLA-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















